(2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide is a synthetic organic compound that features a furan ring and a methanesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonamide group: This step involves the reaction of an amine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the furan ring with the methanesulfonamide group: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Saturated amides.
Substitution: Substituted methanesulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with furan rings are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Methanesulfonamide derivatives are known to inhibit certain enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Compounds with furan rings have been investigated for their antimicrobial properties.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide would depend on its specific biological target. Generally, compounds with methanesulfonamide groups can inhibit enzymes by binding to their active sites, while furan rings can interact with various biomolecules through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-(phenyl)prop-2-enamide: Lacks the methanesulfonamide group.
(2E)-3-(thiophen-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methanesulfonamide Group: Provides unique enzyme inhibition properties.
Furan Ring: Offers distinct electronic and steric properties compared to other heterocycles like thiophene.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(methanesulfonamido)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(18,19)16-12-5-2-4-11(10-12)15-14(17)8-7-13-6-3-9-20-13/h2-10,16H,1H3,(H,15,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFHXOHVZVWNCW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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